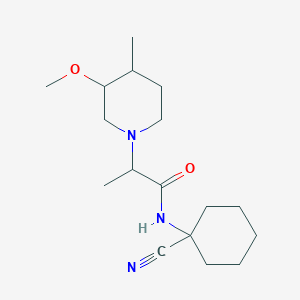
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide (CMC) is a research chemical that belongs to the class of designer drugs known as dissociatives. CMC is structurally similar to other dissociatives such as ketamine and phencyclidine (PCP). It is a synthetic compound that is used for scientific research purposes only. CMC has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves its interaction with the NMDA receptor in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. This compound acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, analgesia, dissociation, and hallucinations. These effects are similar to those of other dissociatives such as ketamine and PCP. This compound has been shown to have a rapid onset of action and a short duration of effect, which makes it a useful tool for studying the NMDA receptor and its role in various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the receptor in a more specific and controlled manner. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide. One area of interest is its potential use in the treatment of depression and other mental health disorders. This compound has been shown to have rapid antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the study of synaptic plasticity and its role in learning and memory. This compound has been shown to affect synaptic plasticity in the brain, and further research is needed to determine its specific effects and mechanisms of action.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders. Its mechanism of action involves its interaction with the NMDA receptor in the brain, which results in sedation, analgesia, dissociation, and hallucinations. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 1-cyanocyclohexane with 3-methoxy-4-methylpiperidine to form N-(1-cyanocyclohexyl)-3-methoxy-4-methylpiperidine. This intermediate is then reacted with propanoyl chloride to produce the final product, this compound.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been studied for its potential use as an anesthetic and analgesic in medical settings. It has also been investigated for its effects on the central nervous system and its potential use in treating mental health disorders. This compound has been shown to have a similar mechanism of action to other dissociatives, such as ketamine and PCP, which act on the N-methyl-D-aspartate (NMDA) receptor.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13-7-10-20(11-15(13)22-3)14(2)16(21)19-17(12-18)8-5-4-6-9-17/h13-15H,4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQHWRHHVLJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
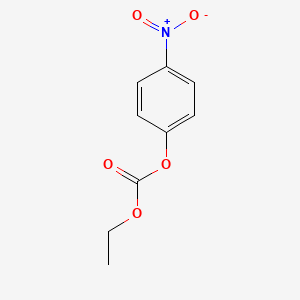

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
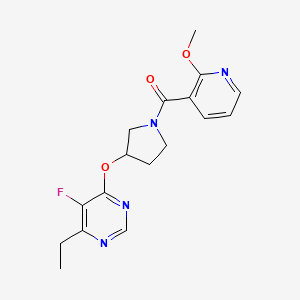
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
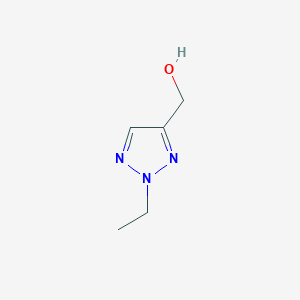
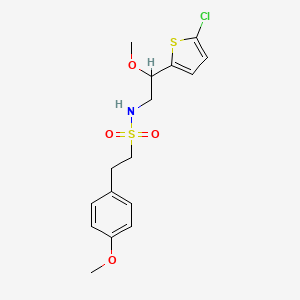
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
